1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene
Description
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene is a polysubstituted benzene derivative featuring chlorine (position 1), fluorine (position 5), nitro (position 3), and trichloromethoxy (position 2) groups. The trichloromethoxy group (–O–CCl₃) is a strong electron-withdrawing substituent, while the nitro group further enhances the ring’s electron-deficient nature. This compound is likely utilized as an intermediate in agrochemical or pharmaceutical synthesis, given the prevalence of nitrohalobenzenes in such applications.
Properties
IUPAC Name |
1-chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4FNO3/c8-4-1-3(12)2-5(13(14)15)6(4)16-7(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJGXYSQCLSHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Substituted Benzene Precursors
The key step in preparing 1-chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene is the nitration of a precursor bearing the chloro, fluoro, and trichloromethoxy groups. According to industrial and research protocols, nitration is carried out using a mixed acid system composed of concentrated sulfuric acid (98%) and concentrated nitric acid (98%) in a 1:1 mass ratio. The precursor, such as 2-chloro-4-fluoro-trichloromethoxybenzene or closely related compounds, is added dropwise under stirring to this nitrating mixture at controlled temperatures to ensure selective nitration at the desired position on the aromatic ring.
- Mixed acid preparation: Sulfuric acid and nitric acid mixed in equal mass proportions.
- Dropwise addition of aromatic precursor to control reaction rate.
- Temperature control to avoid over-nitration or side reactions.
- Reaction quenching by pouring the mixture into an ice-water bath.
- Filtration, washing, and drying to isolate the nitro-substituted product.
- Yields typically exceed 90%.
- Product purity is high with minimal isomeric or acidic impurities.
- The method is scalable for industrial production.
This method is documented in patent literature for analogous compounds such as 2-chloro-4-fluoro-5-nitrotrichlorotoluene, which shares structural features with the target compound.
Halogen Exchange via Potassium Fluoride Dispersion
To install the fluoro substituent selectively, halogen exchange reactions are employed, where a chloro substituent on a nitro-substituted aromatic ring is replaced by fluorine. This is achieved by reacting chloronitrobenzene derivatives with potassium fluoride (KF) in an aprotic polar solvent under substantially anhydrous conditions.
- Use of finely divided potassium fluoride dispersed in solvents like sulfolane or dimethylformamide.
- Addition of a phase-transfer catalyst (PTC), typically a quaternary ammonium or phosphonium salt, to enhance reaction rate and yield.
- Reaction temperatures maintained between 160°C and 215°C.
- Anhydrous conditions are critical to avoid hydrolysis and reduce by-products.
- Reaction times vary from 1 to 6 hours depending on scale and catalyst efficiency.
- Aprotic polar solvents with high boiling points (e.g., sulfolane preferred).
- Aromatic co-solvents such as toluene may be used initially to form azeotropes for drying.
- PTCs such as N-(2-ethylhexyl)-4-(N',N'-dimethylamino)pyridinium chloride are effective.
$$
\text{Chloronitrobenzene derivative} + \text{KF} \xrightarrow[\text{PTC}]{\text{Sulfolane, 160-215°C}} \text{Fluoronitrobenzene derivative} + \text{KCl}
$$
This method is well-documented in U.S. Patent 4642398 and related literature, demonstrating yields above 85% for fluoronitrobenzene compounds with minimal by-products.
Synthesis of the Trichloromethoxy Group
The introduction of the trichloromethoxy group (–OCCl3) onto the aromatic ring is typically performed prior to nitration and halogen substitution steps. This is achieved by reaction of the corresponding hydroxy-substituted aromatic compound with chlorinating agents such as trichloromethyl hypochlorite or related reagents under controlled conditions.
- The reaction must be conducted under anhydrous conditions to avoid hydrolysis.
- Temperature and reaction time are optimized to maximize substitution without degrading sensitive groups.
- Purification involves crystallization or chromatography to remove unreacted starting materials and side products.
Summary of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield & Purity |
|---|---|---|---|---|
| 1 | Trichloromethoxy group introduction | Hydroxy-aromatic + trichloromethyl chlorinating agent, anhydrous conditions | Formation of trichloromethoxy-substituted benzene | High, dependent on control |
| 2 | Nitration | Mixed acid (H2SO4/HNO3 1:1), controlled temp, dropwise addition | Selective nitration at position 3 | >90% yield, high purity |
| 3 | Halogen exchange (Cl → F) | Potassium fluoride dispersion, sulfolane solvent, PTC catalyst, 160-215°C | Fluorination at position 5 | ~85-90% yield, minimal by-products |
Analytical and Research Findings
- Reaction Efficiency: The nitration step is highly selective when controlled properly, minimizing formation of dinitro or isomeric nitro compounds.
- Halogen Exchange: Use of finely divided potassium fluoride and phase-transfer catalysts significantly enhances fluorination rates and yields.
- Purity: Purification by filtration, washing, and drying yields products with high chemical and isomeric purity suitable for further synthetic applications.
- Reaction Monitoring: Sampling during halogen exchange allows monitoring conversion by chromatographic or spectroscopic methods.
- Environmental and Economic Aspects: Recovery and recycling of acid mixtures and wash filtrates improve sustainability and reduce costs in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The nitro group can participate in redox reactions, while the chloro and fluoro groups can undergo substitution reactions, leading to the formation of various derivatives with different biological and chemical activities.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness arises from the combination and positions of its substituents. Below is a comparative analysis with key analogues:
Table 1: Substituent Positions and Functional Groups
Electronic and Reactivity Differences
- Electron-Withdrawing Effects :
- The trichloromethoxy group (–O–CCl₃) in the target compound exerts stronger electron-withdrawing effects compared to methoxy (–OCH₃) in but weaker than trifluoromethyl (–CF₃) in .
– Trichloromethyl (–CCl₃) in is purely electron-withdrawing, lacking the oxygen atom’s resonance effects, making it more deactivating than –O–CCl₃.
- The trichloromethoxy group (–O–CCl₃) in the target compound exerts stronger electron-withdrawing effects compared to methoxy (–OCH₃) in but weaker than trifluoromethyl (–CF₃) in .
- Nitro Group Positioning :
– Nitro at position 3 (target) vs. 4 () alters regioselectivity in electrophilic substitution reactions. For example, nitration or halogenation would favor different positions.
Table 2: Reactivity and Physicochemical Properties
Biological Activity
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene, with the CAS number 1417567-15-7, is an aromatic compound notable for its complex structure, which includes chlorine, fluorine, nitro, and trichloromethoxy groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The molecular formula of this compound is C7H2Cl4FNO3, with a molecular weight of approximately 292.91 g/mol. The presence of multiple halogen atoms and a nitro group contributes to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C7H2Cl4FNO3 |
| Molecular Weight | 292.91 g/mol |
| CAS Number | 1417567-15-7 |
| Melting Point | Not available |
| Density | Not available |
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The nitro group is known to undergo reduction in biological environments, leading to the generation of reactive intermediates that can interact with cellular components such as DNA and proteins.
Key Mechanisms:
- Nitro Group Reduction : The nitro group can be reduced to form reactive nitrogen species that may induce oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to cell death or growth inhibition.
- Interaction with Membranes : The trichloromethoxy group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively.
Biological Activity Studies
Recent studies have focused on the antimicrobial and anticancer properties of this compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Case Studies
-
Study on Antimicrobial Efficacy : A study evaluated the effects of different concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 -
Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 20 µM.
Treatment Concentration (µM) Cell Viability (%) 0 100 10 80 20 50 30 30
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Nitration/Chlorination Steps : Use thionyl chloride (SOCl₂) in benzene or dichloromethane (DCM) with catalytic DMF to activate carboxylic acid intermediates, as demonstrated in analogous nitrobenzene syntheses .
- Solvent Selection : Benzene or DCM improves reaction homogeneity, while reflux times (~3 hours) ensure complete conversion .
- Purification : Column chromatography with silica gel and elution using hexane/ethyl acetate mixtures (gradient) isolates the product.
Q. What solvents are suitable for recrystallizing this compound, given its solubility profile?
- Key Data :
- Similar halogenated nitrobenzenes are insoluble in water but soluble in aromatic (e.g., toluene) and oxygenated solvents (e.g., acetone, DCM) .
- Recommendation : Test solubility in toluene (for high-purity crystals) or acetone-DCM mixtures (for rapid crystallization).
Q. How should researchers handle and store this compound to prevent decomposition?
- Stability Guidelines :
- Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to minimize hydrolysis of the trichloromethoxy group .
- Avoid prolonged exposure to moisture or light, which can degrade nitro and chloro substituents.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for polyhalogenated nitroaromatics?
- Analytical Strategies :
- Differential Scanning Calorimetry (DSC) : Confirm melting points with controlled heating rates (e.g., 5°C/min) to detect polymorphic transitions .
- Cross-Validation : Compare NMR (¹H/¹³C) and FT-IR spectra with computational predictions (e.g., Gaussian DFT) to identify discrepancies caused by impurities or isomerism .
Q. What computational methods predict the regioselectivity of nitration in polyhalogenated benzene derivatives?
- Approach :
- DFT Calculations : Model electron density maps to identify electrophilic aromatic substitution (EAS) sites. The nitro group’s meta-directing effect and steric hindrance from trichloromethoxy may favor nitration at specific positions.
- Hammett Constants : Use σ values for substituents (e.g., -Cl: +0.23, -NO₂: +0.78) to predict reactivity trends.
Q. What strategies mitigate steric hindrance during derivatization reactions at the trichloromethoxy group?
- Experimental Design :
- Protecting Groups : Temporarily replace -O-CCl₃ with smaller groups (e.g., -OMe) using silylation (e.g., TMSCl) to enable functionalization .
- Bulky Reagents : Employ Grignard reagents with steric bulk (e.g., t-BuMgBr) to selectively target less hindered positions.
Data Contradiction Analysis
| Parameter | Reported Value A | Reported Value B | Resolution Method |
|---|---|---|---|
| Melting Point (°C) | 57 | 62 (unverified) | DSC analysis under inert atmosphere |
| Solubility in DCM | High | Moderate | Re-test with standardized purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
